

6-Aminoisoquinoline: A Technical Health and Safety Guide for Researchers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 6-Aminoisoquinoline

Cat. No.: B057696

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the health and safety information, handling procedures, and biological context for **6-aminoisoquinoline**. The information is intended to enable researchers to work safely with this compound in a laboratory setting.

Chemical and Physical Properties

6-Aminoisoquinoline is a heterocyclic amine that serves as a valuable building block in medicinal chemistry, notably in the development of kinase inhibitors. A summary of its key physical and chemical properties is provided below.

Property	Value	Source(s)
Molecular Formula	C ₉ H ₈ N ₂	
Molecular Weight	144.17 g/mol	
CAS Number	23687-26-5	
Appearance	Solid	
Storage Temperature	Room temperature; store in a dark place under an inert atmosphere.	-

Health and Safety Information

GHS Classification and Hazards

6-Aminoisoquinoline is classified as hazardous under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards are related to acute toxicity and irritation.

Hazard Class	Category	GHS Hazard Statement(s)
Acute Toxicity, Oral	4	H302: Harmful if swallowed
Skin Corrosion/Irritation	2	H315: Causes skin irritation
Serious Eye Damage/Eye Irritation	2	H319: Causes serious eye irritation
Specific Target Organ Toxicity (Single Exposure)	3	H335: May cause respiratory irritation

GHS Pictogram:

- alt text

(Exclamation Mark)

Signal Word: Warning

Toxicological Data

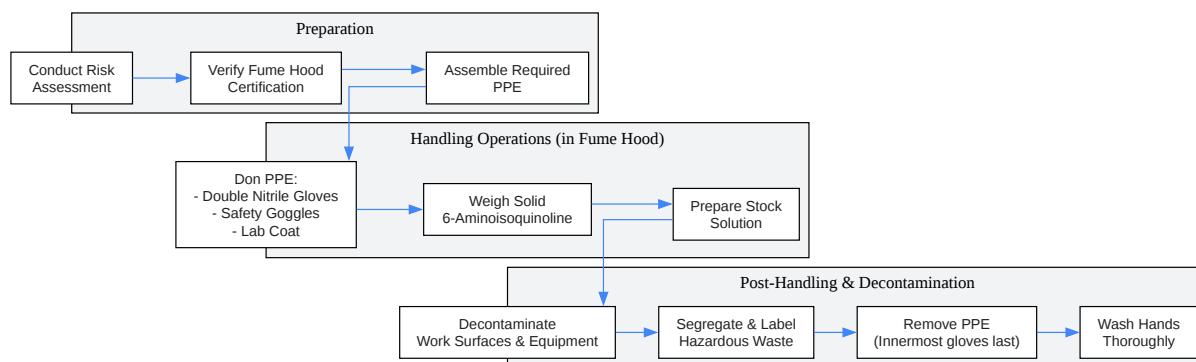
Comprehensive quantitative toxicological data, such as LD50 (lethal dose, 50%) values for oral, dermal, or inhalation routes, are not readily available in the public domain for **6-aminoisoquinoline**. Multiple safety data sheets indicate that this data has not been determined. As with any compound with incomplete toxicological information, it should be handled with a high degree of caution, assuming it to be potent and toxic.

Occupational Exposure Limits

There are no established Permissible Exposure Limits (PELs) from the Occupational Safety and Health Administration (OSHA) or Recommended Exposure Limits (RELs) from the National

Institute for Occupational Safety and Health (NIOSH) for **6-aminoisoquinoline**. All work should be conducted in a manner that minimizes any potential for exposure.

Experimental Protocols: Safe Handling and Emergency Procedures


Given that **6-aminoisoquinoline** is a key scaffold for potent kinase inhibitors, it is prudent to handle it with the same precautions as other biologically active and potentially cytotoxic compounds.

Standard Handling Protocol

This protocol outlines the necessary steps for safely handling **6-aminoisoquinoline** powder and solutions in a laboratory setting.

- Engineering Controls: All weighing and handling of the solid compound, as well as the preparation of stock solutions, must be performed in a certified chemical fume hood to prevent inhalation of airborne particles.
- Personal Protective Equipment (PPE): The following PPE is mandatory:
 - Eye Protection: Chemical safety goggles.
 - Hand Protection: Two pairs of nitrile gloves should be worn ("double-gloving"). Change gloves immediately if contamination is suspected.
 - Body Protection: A fully buttoned laboratory coat.
 - Footwear: Fully enclosed shoes.
- Weighing and Solution Preparation:
 - Use an analytical balance within the fume hood.
 - Handle the solid material carefully to avoid generating dust.
 - When preparing solutions (e.g., in DMSO), add the solvent slowly to the solid.

- Cap the vial securely before vortexing or sonicating to ensure complete dissolution.
- Decontamination: After handling, decontaminate the work surface in the fume hood, the balance, and any other equipment used. A 70% ethanol solution is generally sufficient for surface cleaning.
- Waste Disposal: All contaminated materials, including pipette tips, tubes, gloves, and excess solutions, must be disposed of as hazardous chemical waste according to your institution's guidelines.

[Click to download full resolution via product page](#)

Caption: Workflow for the safe handling of **6-Aminoisoquinoline** in a laboratory setting.

Emergency Procedures

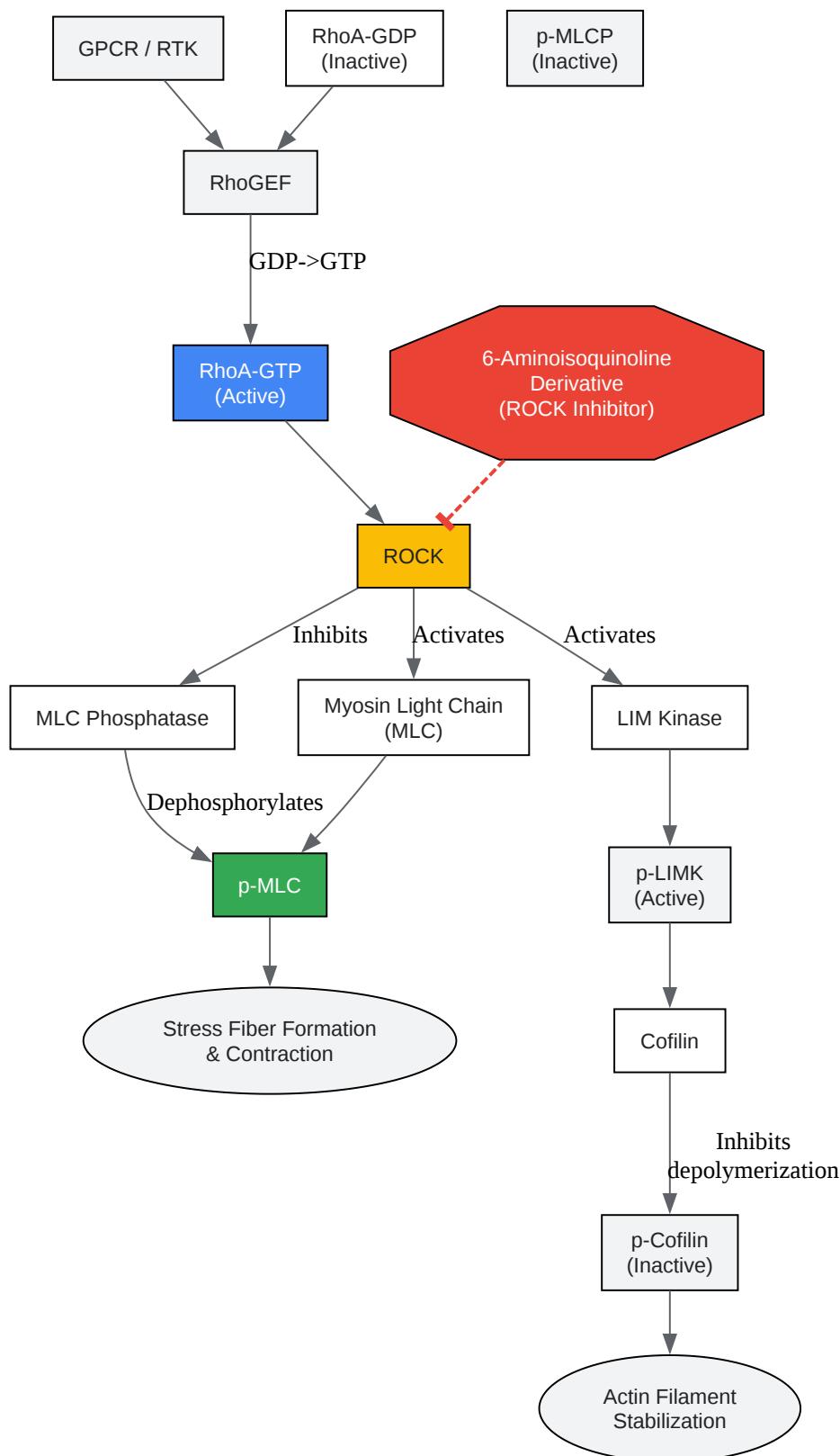
Immediate and appropriate action is critical in the event of an exposure or spill.

- Skin Contact:

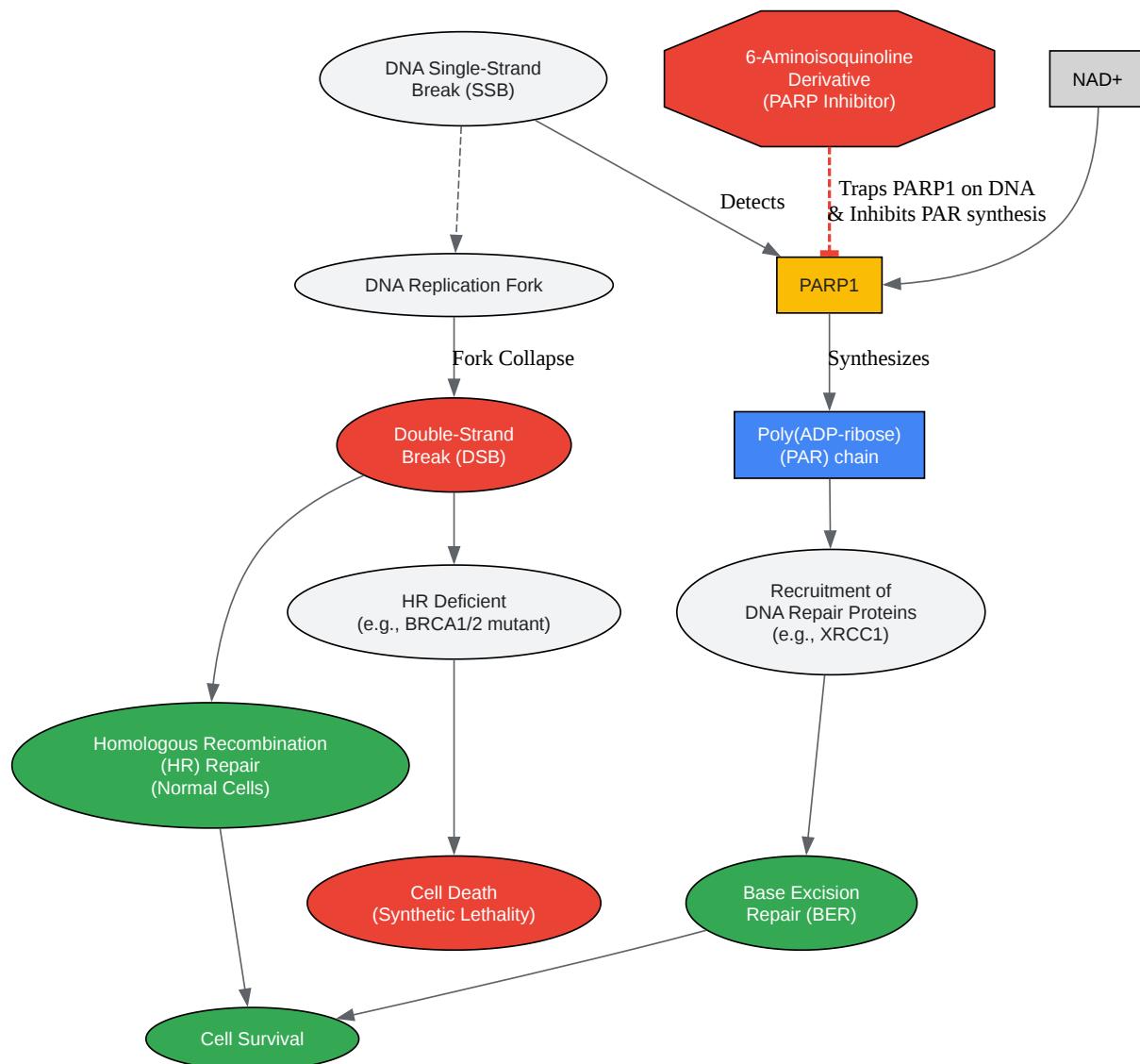
- Immediately flush the affected area with copious amounts of water for at least 15 minutes.
- While flushing, remove any contaminated clothing.
- Seek immediate medical attention.

- Eye Contact:
 - Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.
 - Remove contact lenses if present and easy to do.
 - Seek immediate medical attention.
- Inhalation:
 - Move the affected individual to fresh air immediately.
 - If breathing is difficult or has stopped, provide artificial respiration (if trained to do so) and call for emergency medical services.
 - Seek immediate medical attention.
- Ingestion:
 - Do NOT induce vomiting.
 - Rinse the mouth with water.
 - Seek immediate medical attention.
- Spill Cleanup:
 - Evacuate: Alert others in the area and evacuate the immediate vicinity of the spill.
 - Assess: From a safe distance, assess the extent of the spill. For large spills, or if you are not trained in spill cleanup, contact your institution's Environmental Health and Safety (EHS) department immediately.

- Contain (for small spills): If the spill is small and you are trained to handle it:
 - Ensure you are wearing the appropriate PPE (double gloves, goggles, lab coat).
 - Cover the spill with an inert absorbent material (e.g., vermiculite, sand, or a commercial chemical absorbent).
 - Work from the outside of the spill inwards to prevent spreading.
- Collect: Once the material is fully absorbed, carefully scoop it into a designated hazardous waste container.
- Decontaminate: Clean the spill area with a suitable decontaminating solution, followed by soap and water.
- Dispose: All cleanup materials must be disposed of as hazardous chemical waste.


Biological Activity and Mechanism of Action

6-Aminoisoquinoline is a privileged scaffold, meaning its structure is frequently found in biologically active compounds. It is a key component in the synthesis of various kinase inhibitors. Two prominent kinase families for which **6-aminoisoquinoline** derivatives have been investigated are Rho-associated coiled-coil kinase (ROCK) and Poly (ADP-ribose) polymerase (PARP).


- ROCK Inhibition: ROCKs are serine/threonine kinases that play a crucial role in regulating the actin cytoskeleton.^[1] The Rho/ROCK signaling pathway is involved in cell adhesion, migration, and contraction. Inhibitors of this pathway have therapeutic potential in cardiovascular diseases and cancer.
- PARP Inhibition: PARP enzymes, particularly PARP1, are critical for the repair of single-strand DNA breaks through the base excision repair (BER) pathway. By inhibiting PARP, single-strand breaks accumulate and, during DNA replication, can lead to double-strand breaks. In cancer cells that have a deficient homologous recombination repair pathway (e.g., those with BRCA1/2 mutations), these double-strand breaks cannot be repaired, leading to cell death. This concept is known as synthetic lethality.

Signaling Pathway Visualizations

The following diagrams illustrate the general mechanisms of the ROCK and PARP signaling pathways and indicate the point of action for an inhibitor based on the **6-aminoisoquinoline** scaffold.

[Click to download full resolution via product page](#)

Caption: The Rho/ROCK signaling pathway, a target for **6-aminoisoquinoline**-based inhibitors.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. fishersci.com [fishersci.com]
- To cite this document: BenchChem. [6-Aminoisoquinoline: A Technical Health and Safety Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b057696#6-aminoisoquinoline-health-and-safety-information>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com